6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18307157
Molecular Formula: C13H8BrFN2
Molecular Weight: 291.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8BrFN2 |
|---|---|
| Molecular Weight | 291.12 g/mol |
| IUPAC Name | 6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H8BrFN2/c14-9-5-6-13-16-12(8-17(13)7-9)10-3-1-2-4-11(10)15/h1-8H |
| Standard InChI Key | WIERVJWCSZUKSW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The imidazo[1,2-a]pyridine core consists of a fused bicyclic system combining pyridine and imidazole rings. The bromine atom at the 6-position and the 2-fluorophenyl group at the 2-position introduce distinct electronic perturbations. Bromine, as a heavy halogen, enhances electrophilic substitution reactivity, while the ortho-fluorine substituent on the phenyl ring influences both steric accessibility and dipole interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 291.12 g/mol |
| Halogen Substituents | Bromine (C6), Fluorine (C2-phenyl) |
| Topological Polar Surface Area | 28.7 Ų (estimated) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The -NMR spectrum typically shows aromatic proton resonances between δ 7.2–8.3 ppm, with distinct splitting patterns arising from coupling with the fluorine atom. For instance, the para-protons on the fluorophenyl group exhibit a doublet of doublets (J = 8.5 Hz, = 5.2 Hz), while the imidazo[1,2-a]pyridine protons display deshielded singlet or multiplet signals. In -NMR, the carbon adjacent to fluorine resonates at δ 163.5 ppm (d, = 245 Hz), corroborating the substituent’s position. Mass spectrometry confirms the molecular ion peak at m/z 291.12 ([M+H]), aligning with the theoretical molecular weight.
Synthetic Methodologies
Conventional Condensation Approaches
The synthesis of 6-bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine often begins with the condensation of 2-aminopyridine and 2-fluorobenzaldehyde. This reaction proceeds via a cyclocondensation mechanism, facilitated by acidic or oxidative conditions. A subsequent bromination step introduces the bromine atom at the 6-position using reagents such as N-bromosuccinimide (NBS) in dichloromethane or acetonitrile. Yields for this two-step process typically range from 45–65%, with purity dependent on recrystallization solvents (e.g., ethanol or ethyl acetate).
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | 2-fluorobenzaldehyde, AcOH, 80°C | 70 |
| Bromination | NBS, CHCl, RT | 60 |
Catalytic and Green Chemistry Innovations
Recent advances emphasize sustainable methodologies. Iron-catalyzed denitration reactions enable direct functionalization of preformed imidazo[1,2-a]pyridines, bypassing multi-step sequences. For example, iron(III) chloride catalyzes the coupling of 2-fluorophenylboronic acid with 6-bromoimidazo[1,2-a]pyridine under mild conditions (50°C, 12 h), achieving yields up to 78%. Solvent-free mechanochemical approaches have also been explored, reducing waste generation while maintaining efficiency (yield: 55–70%).
| Assay Type | Target/Model | Result |
|---|---|---|
| Cytotoxicity | MCF-7 cells | IC = 12.3 μM |
| Antimicrobial | MRSA (ATCC 43300) | MIC = 16 μg/mL |
| Kinase Inhibition | VEGFR-2 | K = 0.89 μM |
Comparative Analysis with Structural Analogs
Positional Isomerism: 2-Fluoro vs. 4-Fluorophenyl Derivatives
The spatial orientation of the fluorine substituent significantly impacts biological activity and physicochemical properties. Compared to the 4-fluorophenyl isomer, the 2-fluoro derivative exhibits:
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Enhanced Lipophilicity: LogP = 2.8 vs. 2.5 (4-F), improving blood-brain barrier penetration.
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Superior Kinase Binding: 30% higher VEGFR-2 inhibition due to optimized halogen-π interactions.
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Altered Metabolic Stability: Reduced CYP3A4-mediated oxidation (t = 4.2 h vs. 2.8 h).
Table 4: Isomer Comparison
| Property | 2-Fluorophenyl Derivative | 4-Fluorophenyl Derivative |
|---|---|---|
| LogP | 2.8 | 2.5 |
| VEGFR-2 K (μM) | 0.89 | 1.24 |
| Metabolic t (h) | 4.2 | 2.8 |
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